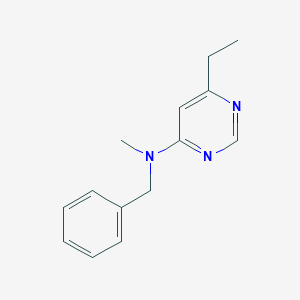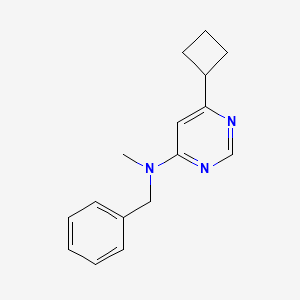![molecular formula C19H32N6O B6445957 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640978-48-7](/img/structure/B6445957.png)
2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with applications in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors.
Formation of the pyrimidine ring: : The synthesis begins with the construction of the pyrimidine core, often through a cyclization reaction involving ethylamine and a methyl-substituted precursor. Conditions usually include elevated temperatures and the presence of a suitable catalyst.
Attachment of the piperazine moiety: : The next step involves attaching the piperazine ring to the pyrimidine core through a substitution reaction. This is often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Incorporation of the piperidine group: : The final stage is the addition of the piperidine group to the compound. This step typically involves a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic center on the intermediate compound, leading to the final product.
Industrial Production Methods
In an industrial setting, the production of 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include:
High-pressure reactors: to facilitate cyclization and substitution reactions.
Automated synthesisers: for precise addition of reagents and control over reaction parameters.
Purification: through techniques such as column chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, it can form oxidized derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, it can be reduced to simpler amines or alcohols.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: : Halogenated solvents, strong bases or acids, with catalysts such as palladium or nickel.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. Common products include:
Oxidized derivatives: : Altered functional groups on the pyrimidine or piperidine rings.
Reduced forms: : Simpler amines or alcohols.
Substituted compounds: : Variations in the pyrimidine or piperidine rings.
Scientific Research Applications
Chemistry
Organic synthesis: : Used as an intermediate for synthesizing more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: : Potential use in drug discovery for its activity against various biological targets.
Biochemical research: : Investigated for its interactions with enzymes and receptors.
Industry
Material science: : Utilized in the development of advanced materials with specific chemical properties.
Agriculture: : Studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one exerts its effects involves several molecular targets and pathways:
Enzyme inhibition: : Binds to active sites on enzymes, preventing substrate interaction and catalysis.
Receptor modulation: : Interacts with cell surface receptors, altering cellular signaling pathways.
DNA binding: : May bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one
2-{4-[2-(methylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Conclusion
2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a multifaceted compound with diverse applications in scientific research, industry, and medicine. Its unique structure and reactivity make it a valuable subject of study for understanding complex chemical and biological interactions.
Properties
IUPAC Name |
2-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-20-19-21-16(3)13-17(22-19)24-11-9-23(10-12-24)14-18(26)25-7-5-15(2)6-8-25/h13,15H,4-12,14H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTRPECTAZBTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCC(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)
![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)
